![molecular formula C19H25N3O2 B2607972 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1211159-26-0](/img/structure/B2607972.png)
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one, also known as IPP or IPPD, is a novel chemical compound that has attracted significant attention from the scientific community due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Compounds bearing the 1,3,4-oxadiazole moiety, often linked to piperidine structures, are synthesized for their notable biological activities. These compounds are investigated for their antibacterial, anticancer, enzyme inhibition, and potential drug candidate roles for various diseases including Alzheimer's and tuberculosis.
Antibacterial Properties : A study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to high antibacterial activity against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).
Anticancer and Enzyme Inhibition : Certain 1,3,4-oxadiazole derivatives have shown promise as anticancer agents and enzyme inhibitors. For instance, derivatives have been explored for their activity against butyrylcholinesterase (BChE), an enzyme target for Alzheimer's disease, and demonstrated significant inhibition potential (H. Khalid et al., 2016).
Drug-Resistant Tuberculosis : The pre-clinical candidate FNDR-20081, featuring an oxadiazole structure, has shown effectiveness against sensitive and drug-resistant Mycobacterium tuberculosis strains, offering a promising new approach to treating multidrug-resistant tuberculosis (P. Kaur et al., 2021).
ALK Inhibitors for Cancer : Compounds with oxadiazole and piperidine structures have been evaluated as anaplastic lymphoma kinase (ALK) inhibitors, showing potential applications in cancer treatment due to their selective inhibition properties and pharmacokinetic profiles (Y. Teffera et al., 2013).
GPR119 Agonists : Research into G protein-coupled receptor 119 agonists has led to the synthesis of compounds integrating the oxadiazole structure, aiming to explore the pharmacological potential of GPR119 agonists for therapeutic applications (M. Sakairi et al., 2012).
Propiedades
IUPAC Name |
3-phenyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)18-20-21-19(24-18)16-10-12-22(13-11-16)17(23)9-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXALSYLGXTIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.